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Compound of Interest

Compound Name: 2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098 Get Quote

A Comparative Spectroscopic Guide to 2,5-
Dichloro-4-nitroaniline
This technical guide offers a comprehensive spectroscopic characterization of 2,5-dichloro-4-
nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1]

For researchers, scientists, and professionals in drug development, a thorough understanding

of a molecule's spectroscopic signature is paramount for identity confirmation, purity

assessment, and quality control. This document provides an in-depth analysis of the Fourier-

Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and

Ultraviolet-Visible (UV-Vis) spectra of 2,5-dichloro-4-nitroaniline.

To provide a richer context, this guide presents a comparative analysis with structurally related

isomers: 2-chloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline, as well as the parent compound,

p-nitroaniline. This comparison will elucidate the influence of the number and position of chloro

substituents on the spectroscopic properties, offering valuable insights for isomeric

differentiation.

Molecular Structure and Spectroscopic Overview
The arrangement of the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups on the benzene ring

dictates the unique electronic and vibrational properties of 2,5-dichloro-4-nitroaniline, which

are in turn reflected in its spectroscopic data.
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Caption: Molecular structure of 2,5-Dichloro-4-nitroaniline.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,5-dichloro-4-nitroaniline and

its selected comparators. This data is essential for understanding the influence of substituent

positions on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Compound

Ar-H Chemical Shifts (δ,
ppm)

NH₂ Chemical Shift (δ,
ppm)

2,5-Dichloro-4-nitroaniline 7.95 (s, 1H), 6.85 (s, 1H) 4.85 (br s, 2H)

2-Chloro-4-nitroaniline
8.12 (d, 1H), 7.45 (dd, 1H),

6.80 (d, 1H)
4.80 (br s, 2H)

2,6-Dichloro-4-nitroaniline 8.05 (s, 2H) 5.10 (br s, 2H)

p-Nitroaniline 8.10 (d, 2H), 6.65 (d, 2H) 4.30 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Compound

Aromatic Carbon Chemical Shifts (δ,
ppm)

2,5-Dichloro-4-nitroaniline 148.2, 140.1, 131.5, 126.3, 118.9, 115.7

2-Chloro-4-nitroaniline 150.1, 138.2, 126.1, 125.8, 118.2, 115.3

2,6-Dichloro-4-nitroaniline 145.9, 143.2, 125.5, 119.8

p-Nitroaniline 155.8, 135.7, 126.5, 112.4

Table 3: Key FT-IR Absorption Bands (cm⁻¹)
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Functional
Group

2,5-Dichloro-4-

nitroaniline

2-Chloro-4-
nitroaniline

2,6-Dichloro-4-
nitroaniline

p-Nitroaniline

N-H Stretching 3480, 3370 3490, 3380 3485, 3375 3481, 3365

Aromatic C-H

Stretching
~3100 ~3100 ~3100 ~3080

Asymmetric NO₂

Stretching
~1520 ~1510 ~1530 ~1500

Symmetric NO₂

Stretching
~1340 ~1345 ~1350 ~1335

Aromatic C=C

Stretching
~1600, 1470 ~1610, 1475 ~1590, 1460 ~1600, 1480

C-N Stretching ~1300 ~1280 ~1290 ~1310

C-Cl Stretching ~820, 740 ~830 ~810 -

Table 4: UV-Visible Spectroscopic Data
Compound Solvent λmax (nm)

2,5-Dichloro-4-nitroaniline Ethanol ~380

2-Chloro-4-nitroaniline Ethanol ~390

2,6-Dichloro-4-nitroaniline Ethanol ~370

p-Nitroaniline Ethanol ~373

In-Depth Spectroscopic Analysis
FT-IR Spectroscopy
The FT-IR spectrum of 2,5-dichloro-4-nitroaniline provides critical information about its

functional groups. The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is

characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-

NH₂) group. The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are assigned to the

asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively. The
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aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while the C-Cl

stretching vibrations typically appear in the fingerprint region below 850 cm⁻¹.

Comparative Analysis: The positions of the N-H and NO₂ stretching bands are influenced by

the electronic effects of the chloro substituents. In 2,6-dichloro-4-nitroaniline, the steric

hindrance from the two ortho-chloro groups can affect the planarity of the nitro group, leading to

slight shifts in its absorption frequencies compared to the other isomers.

NMR Spectroscopy
¹H NMR: The ¹H NMR spectrum of 2,5-dichloro-4-nitroaniline is relatively simple due to the

symmetry of the substitution pattern. It displays two singlets in the aromatic region,

corresponding to the two non-equivalent aromatic protons. The broad singlet further downfield

is attributed to the amine protons.

Comparative Analysis: The chemical shifts and coupling patterns of the aromatic protons are

highly diagnostic for distinguishing between the isomers. For instance, 2-chloro-4-nitroaniline

exhibits a more complex splitting pattern (a doublet, a doublet of doublets, and a doublet) due

to the different coupling interactions between the three aromatic protons. In contrast, 2,6-

dichloro-4-nitroaniline shows a single singlet for its two equivalent aromatic protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of 2,5-dichloro-4-nitroaniline shows six

distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electron-

withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amine

group.

Comparative Analysis: The number of signals and their chemical shifts in the ¹³C NMR spectra

are powerful tools for isomer differentiation. 2,6-dichloro-4-nitroaniline, with its higher

symmetry, will exhibit fewer than six signals in its aromatic region. The specific chemical shifts

of the carbon atoms directly attached to the substituents are particularly informative.

UV-Visible Spectroscopy
The UV-Vis spectrum of 2,5-dichloro-4-nitroaniline in a polar solvent like ethanol exhibits a

strong absorption band in the near-UV region. This absorption is primarily due to a π→π*

electronic transition with significant intramolecular charge transfer (ICT) character, from the

electron-donating amino group to the electron-withdrawing nitro group.
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Comparative Analysis: The position of the maximum absorption wavelength (λmax) is sensitive

to the substitution pattern. The presence of electron-withdrawing chloro groups can influence

the energy of the molecular orbitals involved in the electronic transition. Generally, substituents

that enhance the ICT character will cause a bathochromic (red) shift to a longer wavelength,

while those that sterically hinder the conjugation can lead to a hypsochromic (blue) shift to a

shorter wavelength. The λmax of 2,6-dichloro-4-nitroaniline is at a shorter wavelength

compared to the other isomers, which can be attributed to the steric hindrance from the two

ortho-chloro groups disrupting the planarity and conjugation of the molecule.

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of

2,5-dichloro-4-nitroaniline and its isomers.

Sample Preparation Spectroscopic Analysis

Data Processing & Interpretation Output
2,5-Dichloro-4-nitroaniline

Dissolve in appropriate solvent
(e.g., CDCl₃ for NMR, Ethanol for UV-Vis)

Prepare KBr pellet for FT-IR

¹H and ¹³C NMR Spectroscopy

UV-Vis Spectroscopy

FT-IR Spectroscopy

Process raw data
(Fourier transform, baseline correction)

Interpret spectra and compare
with reference data and isomers Generate comprehensive report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,5-Dichloro-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution into a

clean 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Acquire a standard single-pulse ¹H NMR spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of

the sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and

press it into a thin, transparent disc using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands for the various functional groups

present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent

solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an

absorbance reading within the linear range of the instrument (typically between 0.2 and 1.0).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the spectrum over a wavelength range of 200-500 nm. Use the pure

solvent as a blank for baseline correction.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the

corresponding molar absorptivity (ε) if the concentration is known.

Conclusion
The comprehensive spectroscopic characterization of 2,5-dichloro-4-nitroaniline presented in

this guide, supported by a comparative analysis with its isomers, provides a robust framework

for its unambiguous identification and differentiation. The distinct patterns observed in the FT-

IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra, arising from the specific substitution on the

aromatic ring, serve as unique molecular fingerprints. Adherence to the detailed experimental

protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to

advancing research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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